3-Acridinol
CAS No.: 7132-70-9
Cat. No.: VC17303566
Molecular Formula: C13H9NO
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7132-70-9 |
|---|---|
| Molecular Formula | C13H9NO |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | acridin-3-ol |
| Standard InChI | InChI=1S/C13H9NO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14-13(10)8-11/h1-8,15H |
| Standard InChI Key | PCQLWQDFGQKOAO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)O |
Introduction
Chemical Identity and Structural Features
The acridine core consists of three fused benzene rings with a central pyridine-like nitrogen atom. In 3-acridinol, the hydroxyl group at position 3 introduces polarity and hydrogen-bonding capabilities, distinguishing it from non-polar parent acridines . Key structural attributes include:
Physicochemical Properties
Synthesis and Derivatization
Bernthsen Acridine Synthesis
The classical Bernthsen method, which condenses diphenylamine with carboxylic acids in the presence of ZnCl₂, could be adapted for 3-acridinol synthesis. By substituting o-chlorobenzoic acid with a hydroxyl-bearing precursor, the reaction might yield 3-acridinol . For example:
This route remains speculative but aligns with established acridine synthesis protocols .
Functionalization Strategies
3-Acridinol serves as a scaffold for further derivatization. For instance:
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Alkylation: Reaction with alkyl halides forms ethers, modulating lipophilicity.
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Acylation: Acetic anhydride converts the hydroxyl group to an ester, enhancing membrane permeability.
Recent studies on 3-substituted acridine amides highlight the pharmacological advantages of functionalizing the 3-position . While these derivatives focus on amide linkages, analogous modifications to 3-acridinol could yield compounds with improved target selectivity.
Pharmacological Applications and Mechanisms
Anticancer Activity
Acridine derivatives intercalate DNA and inhibit topoisomerases, disrupting replication in cancer cells . The hydroxyl group in 3-acridinol may enhance DNA binding via hydrogen bonding with the phosphate backbone. Notably, 3-substituted acridines exhibit unique interactions with tyrosine kinases (e.g., VEGFR2, B-Raf), as demonstrated by docking scores surpassing standard drugs like sorafenib :
| Compound | Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 3-Acridinol* | VEGFR2 | -9.8 (hypothetical) | |
| Sorafenib | VEGFR2 | -8.8 |
*Hypothetical data extrapolated from 3-acridine amides .
Antimicrobial Properties
Acridine’s antiseptic properties, exemplified by proflavine, derive from intercalation and reactive oxygen species (ROS) generation . 3-Acridinol’s hydroxyl group could augment ROS production, making it a candidate for antibacterial or antifungal applications.
Research Gaps and Future Directions
Despite its theoretical promise, experimental data on 3-acridinol remain scarce. Key research priorities include:
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